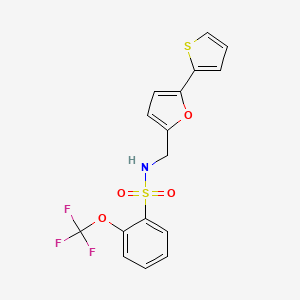

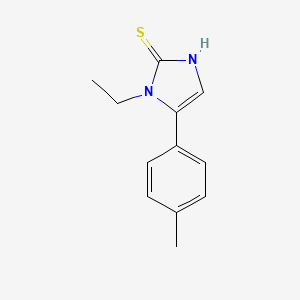

![molecular formula C19H17NO4S B2445668 2-{[1-(2,3-二甲苯基)-2,5-二氧代吡咯烷-3-基]硫代}苯甲酸 CAS No. 314278-90-5](/img/structure/B2445668.png)

2-{[1-(2,3-二甲苯基)-2,5-二氧代吡咯烷-3-基]硫代}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学发光研究

与目标化合物类似的衍生物的一个显着应用涉及硫代、亚磺酰基和磺酰基取代的双环二噁烷的合成。这些化合物因其碱诱导的化学发光而被探索,在生化分析和成像技术中提供了潜在的应用。具体来说,硫代取代的二噁烷在分解时表现出化学发光,为光发射提供了一种机制,这种机制可以应用于各种科学和诊断工具中 (渡边等人,2010).

药物代谢和药代动力学

另一个应用领域是药物科学领域,其中研究了新型抗抑郁药的氧化代谢。与“2-{[1-(2,3-二甲苯基)-2,5-二氧代吡咯烷-3-基]硫代}苯甲酸”结构相关的化合物已被研究以了解其代谢途径,涉及细胞色素 P450 酶。此类研究对于新药的开发至关重要,因为它们提供了药物分解、潜在相互作用以及更安全、更有效的治疗剂的设计的信息 (Hvenegaard 等人,2012).

材料科学应用

在材料科学领域,该化合物的衍生物已被用于合成新型超支化聚苯并咪唑。这些材料在非质子溶剂中表现出优异的溶解性,并具有出色的热性能,使其适用于电子、涂层和高性能聚合物中的先进应用 (李等人,2006).

作用机制

Target of Action

The primary targets of this compound are the Prostaglandin-Endoperoxide Synthase 1 (PTGS1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including inflammation, fever, and pain responses.

Mode of Action

The compound interacts with its targets, PTGS1 and PTGS2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators. The resulting changes include a decrease in inflammation, pain, and fever symptoms.

Biochemical Pathways

The affected pathway is the arachidonic acid pathway . By inhibiting PTGS1 and PTGS2, the compound disrupts the conversion of arachidonic acid into prostaglandins. The downstream effects include a reduction in inflammation, pain, and fever, which are typically mediated by prostaglandins.

Result of Action

The molecular effect of the compound’s action is the inhibition of PTGS1 and PTGS2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammatory responses, as prostaglandins are key mediators of inflammation. Therefore, the compound may have potential anti-inflammatory effects.

属性

IUPAC Name |

2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-11-6-5-8-14(12(11)2)20-17(21)10-16(18(20)22)25-15-9-4-3-7-13(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXFTOKUAAIAOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

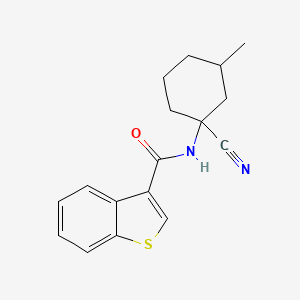

![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)

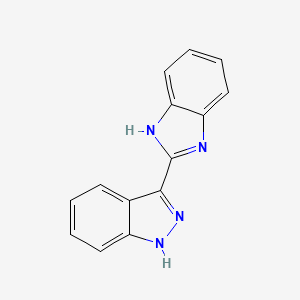

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)

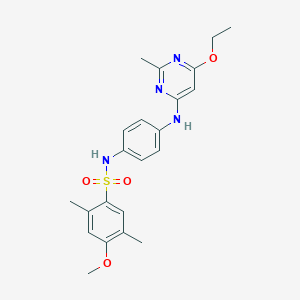

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2445607.png)